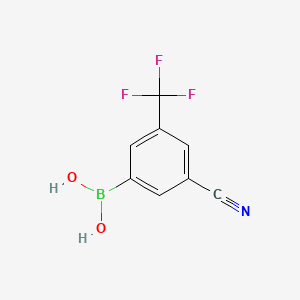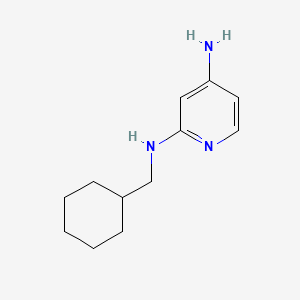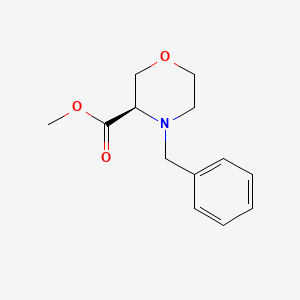![molecular formula C15H11FO5 B577587 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261970-06-2](/img/structure/B577587.png)
3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 5 position, and two carboxylic acid groups at the 3 and 4’ positions of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.
化学反应分析
Types of Reactions: 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3’-Fluoro-5-hydroxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid.
Reduction: Formation of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
作用机制
The mechanism of action of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid: Lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-2,4’-dicarboxylic acid: The position of the carboxylic acid groups is different, which can affect its overall structure and reactivity.
Uniqueness: The unique combination of the fluorine atom, methoxy group, and carboxylic acid groups in 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSNMBMBVAPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690936 |
Source


|
| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-06-2 |
Source


|
| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)



